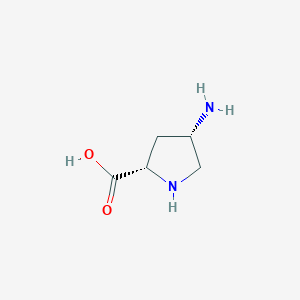
2-chloro-N-(cyclohexylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(cyclohexylcarbamoyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H15ClN2O2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
- 2-Chloro-N-(cyclohexylcarbamoyl)acetamide has been used in the synthesis of novel functionalized 2-imino-2,5-dihydrofurans, which are synthesized from tertiary α-hydroxy ketones and N-cyclohexyl(cyano-acetamide) (Avetisyan, Karapetyan, & Tadevosyan, 2010).
Photovoltaic Efficiency and Ligand-Protein Interactions
- The compound has been studied for its potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). It has shown good light harvesting efficiency and free energy of electron injection (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Antibacterial Activity
- The compound has been investigated for its in vitro antibacterial activity against Klebsiella pneumoniae. It shows promising potential as an antibacterial agent with a good pharmacokinetic profile for oral use (Cordeiro, Diniz-Neto, Figueiredo, Souza, Sousa, Andrade-Júnior, Melo, Ferreira, Oliveira, Athayde-Filho, Barbosa-Filho, Oliveira-Filho, & Lima, 2020).
Anti-Inflammatory Potential
- The compound has been utilized in the synthesis of 1,2,4‐triazole derivatives, which have been screened for their anti-inflammatory activities (Turan-Zitouni, Kaplancıklı, Özdemir, Chevallet, Kandilci, & Gümüşel, 2007).
Soil Reception and Activity in Agriculture
- In agriculture, it's been studied regarding its reception and activity in soil, particularly in relation to wheat straw and irrigation, affecting the efficacy of herbicides containing this compound (Banks & Robinson, 1986).
Biotransformation and Excretion
- The metabolites of clofexamide, which is related to this compound, have been investigated in rat urine and feces, demonstrating its biotransformation and excretion pathways (Irino, Tateishi, & Fukawa, 1972).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(cyclohexylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLCYFEYRUYOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368604 |
Source


|
| Record name | 2-chloro-N-(cyclohexylcarbamoyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16467-50-8 |
Source


|
| Record name | 2-chloro-N-(cyclohexylcarbamoyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)
